molecular formula C18H17N3O B11672588 2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide

2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11672588
M. Wt: 291.3 g/mol
InChI Key: NSGQVIVECWCUAU-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that features a pyrrole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves the condensation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide
  • Naphthaldehyde derivatives
  • Pyrrole-based hydrazides

Uniqueness

2-(1-Methyl-1H-pyrrol-2-YL)-N’-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide stands out due to its combination of a pyrrole ring and a naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O/c1-21-11-5-9-16(21)12-18(22)20-19-13-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13H,12H2,1H3,(H,20,22)/b19-13-

InChI Key

NSGQVIVECWCUAU-UYRXBGFRSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C\C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.